5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride
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Overview
Description
5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of an aminomethyl group at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 3-fluoropyridine, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an aminomethyl group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-fluoro-5-formylpyridin-2-ol.
Reduction: Formation of 5-(aminomethyl)-3-fluoropyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The hydroxyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a pyridine ring.
3-(aminomethyl)phenylboronic acid hydrochloride: Contains a boronic acid group instead of a hydroxyl group.
5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Similar functional groups but with an indole ring.
Uniqueness
5-(aminomethyl)-3-fluoropyridin-2-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
2648947-29-7 |
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Molecular Formula |
C6H8ClFN2O |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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